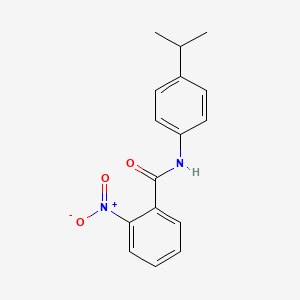
N-(4-isopropylphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-2-nitrobenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(4-isopropylphenyl)-2-nitrobenzamide binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows for the recruitment of co-activator proteins. This leads to the activation of PPARδ, which then binds to specific DNA sequences in the promoter regions of target genes. The upregulation of these genes results in increased fatty acid oxidation and mitochondrial biogenesis, leading to improved metabolic function.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve insulin sensitivity, reduce hepatic steatosis, and increase endurance capacity. It has also been shown to have anti-inflammatory effects, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling. These effects suggest that N-(4-isopropylphenyl)-2-nitrobenzamide may have therapeutic potential for the treatment of metabolic disorders and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-isopropylphenyl)-2-nitrobenzamide in lab experiments is its specificity for PPARδ. This allows for the investigation of the specific role of PPARδ in various biological processes. However, one limitation is the potential for off-target effects, which can complicate data interpretation. Additionally, the use of N-(4-isopropylphenyl)-2-nitrobenzamide in vivo may be limited by its low bioavailability and short half-life.
Future Directions
There are several future directions for the study of N-(4-isopropylphenyl)-2-nitrobenzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders and inflammatory diseases. Further research is needed to determine its efficacy and safety in humans. Additionally, the use of N-(4-isopropylphenyl)-2-nitrobenzamide in combination with other drugs or interventions may have synergistic effects. Finally, the development of more potent and selective PPARδ agonists may lead to improved therapeutic options for these diseases.
Synthesis Methods
N-(4-isopropylphenyl)-2-nitrobenzamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-isopropylphenylacetic acid, which is then converted to 4-isopropylphenylacetic acid chloride. The resulting compound is then reacted with 2-nitrobenzamide to yield N-(4-isopropylphenyl)-2-nitrobenzamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(4-isopropylphenyl)-2-nitrobenzamide has been widely used as a research tool to investigate the role of PPARδ in various biological processes. PPARδ is a transcription factor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. N-(4-isopropylphenyl)-2-nitrobenzamide has been shown to activate PPARδ, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. This has potential implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
2-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWGWBMSKQTRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[4-(propan-2-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)

